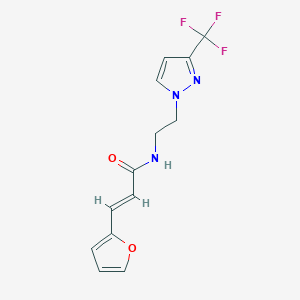

(E)-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O2/c14-13(15,16)11-5-7-19(18-11)8-6-17-12(20)4-3-10-2-1-9-21-10/h1-5,7,9H,6,8H2,(H,17,20)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLULGYAMCLJJIK-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCCN2C=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCCN2C=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide is a derivative of furan and pyrazole, both of which are significant in medicinal chemistry due to their diverse biological activities. The incorporation of a trifluoromethyl group enhances the compound's pharmacological properties, potentially impacting its efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the furan and pyrazole moieties, followed by coupling reactions. Various synthetic methods have been documented, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity.

Biological Activity Overview

Biological evaluations have indicated that compounds containing furan and pyrazole structures exhibit a range of activities, including:

- Anticancer Properties : Several studies have demonstrated that similar compounds can inhibit the growth of cancer cells. For instance, compounds with trifluoromethyl groups have shown enhanced anticancer activity by inducing apoptosis and cell cycle arrest in various cancer cell lines, including A375 and HCT116 .

- Antimicrobial Effects : The presence of the trifluoromethyl group has been associated with increased antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structures have been reported to exhibit significant zones of inhibition against pathogens like E. coli and S. aureus .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Kinases : Compounds with pyrazole moieties are known to interact with protein kinases, potentially leading to disrupted signaling pathways involved in cell proliferation and survival .

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to elevate intracellular ROS levels, contributing to cellular stress and apoptosis in cancer cells .

Case Studies

- Anticancer Activity : A study evaluating a series of pyrazole derivatives found that those with electron-withdrawing groups like trifluoromethyl exhibited IC50 values in the nanomolar range against various cancer cell lines. The most active compounds induced G2/M phase arrest and promoted apoptosis through ROS-mediated pathways .

- Antimicrobial Evaluation : Research on related compounds demonstrated significant antimicrobial activity, with MIC values indicating effectiveness against multiple bacterial strains. The trifluoromethyl group was crucial for enhancing this activity, as seen in comparative studies where similar compounds without this group showed reduced efficacy .

Data Tables

| Compound Name | Activity Type | IC50/Zone of Inhibition | Targeted Cell Lines/Bacteria |

|---|---|---|---|

| Compound A | Anticancer | 0.25 nM | A375, HCT116 |

| Compound B | Antimicrobial | 50 µg/mL | E. coli |

| Compound C | Anticancer | 0.24 nM | HeLa |

| Compound D | Antimicrobial | 67% inhibition | S. aureus |

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (E)-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide serves as a versatile building block for creating more complex molecules. Its unique structure allows for various chemical modifications, making it useful in developing new compounds with tailored properties.

Biology

The compound has been investigated for its potential biological activities , particularly:

- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections .

- Anticancer Properties : Research has demonstrated that pyrazole derivatives can inhibit the proliferation of several cancer cell lines, including lung and colon cancers. Mechanistic studies suggest these compounds may induce apoptosis and cell cycle arrest in cancer cells.

Medicine

The unique structural features of this compound suggest potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for further investigation in pharmacology. Preliminary studies have hinted at its potential as an anticancer agent, warranting more extensive clinical evaluations.

Industrial Applications

In industrial settings, this compound may be utilized in:

- Material Science : Due to its acrylamide structure, it can be used in the formulation of polymers or coatings.

- Catalysis : It may act as a catalyst or precursor for various chemical reactions, particularly those involving electrophilic or nucleophilic substitutions.

Comparison with Similar Compounds

Key Structural Features

The table below compares the target compound with structurally related acrylamide derivatives:

Substituent Impact on Bioactivity

- Furan vs.

- Trifluoromethyl Pyrazole : The CF₃ group in the target compound and ’s analog improves metabolic stability and binding affinity, a trend observed in NSAIDs (e.g., Celecoxib derivatives) .

- Cyano Acrylamides: The cyano group in and enhances electrophilicity, which may improve covalent binding to enzymatic targets (e.g., proteases) .

Pharmacological Implications

- GABAAR Modulation : DM490 and related acrylamides () show activity as GABAAR positive allosteric modulators (PAMs), suggesting the target compound may share similar neurological targets .

- Antiviral Activity : The compound from targets Dengue/Zika NS2B/NS3 proteases, highlighting the role of acrylamides in antiviral drug design .

Q & A

Q. How to reconcile discrepancies in reported IC50 values across kinase inhibition assays?

- Resolution :

- ATP concentration : IC50 varies 10-fold between low (1 µM) vs. physiological (1 mM) ATP levels .

- Assay format : Fluorescence polarization (FP) vs. radiometric assays yield divergent results due to probe interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.